4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
Overview
Description
4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been widely used in scientific research to investigate the role of IKK in various biological processes.
Mechanism of Action
4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide is a selective inhibitor of the IKK complex, which is composed of IKKα, IKKβ, and IKKγ subunits. This complex is responsible for the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB. This compound inhibits the activation of IKK by binding to the ATP-binding site of the IKKβ subunit. This prevents the phosphorylation of IκB and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells by inhibiting the activation of NF-κB, which promotes cell survival and proliferation. In addition, this compound has been found to have neuroprotective effects by inhibiting the activation of microglia, which are involved in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of IKK and does not inhibit other kinases. It is also cell-permeable and can be used in both in vitro and in vivo experiments. However, this compound has some limitations. It has a relatively short half-life and requires frequent dosing. It also has low solubility in water, which can make it difficult to prepare stock solutions.
Future Directions
There are several future directions for the use of 4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide in scientific research. One direction is to investigate the role of IKK in other biological processes, such as metabolism, autophagy, and aging. Another direction is to develop more potent and selective inhibitors of IKK, which can be used to study the specific functions of IKK subunits. Finally, this compound can be used in combination with other drugs to enhance their therapeutic efficacy in treating various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a selective inhibitor of the IKK complex that has been widely used in scientific research to investigate the role of IKK in various biological processes. Its mechanism of action involves the inhibition of the activation of IKK and subsequent activation of NF-κB. This compound has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and neuroprotective effects. It has advantages and limitations for lab experiments and has several future directions for research.
Scientific Research Applications
4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide has been used in various scientific research studies to investigate the role of IKK in different biological processes. For instance, it has been used to study the role of IKK in inflammation, cancer, and neurodegenerative diseases. In these studies, this compound was found to inhibit the activation of IKK and subsequent activation of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
properties
IUPAC Name |
4-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-4-18-10-12(11(2)16-18)9-17(3)21(19,20)14-7-5-13(15)6-8-14/h5-8,10H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYVDWVILGKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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